molecular formula C15H9ClN2O3S B2469224 4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892853-41-7

4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No. B2469224
M. Wt: 332.76
InChI Key: BKOCRCUPPDPXOT-UHFFFAOYSA-N
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Description

4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a chemical compound with the molecular formula C15H9ClN2O3S. It has an average mass of 332.762 Da and a monoisotopic mass of 332.002228 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide group, a benzothiazole group, and a dioxolo group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3. It has a molar refractivity of 86.2±0.3 cm3. It has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It has 2 freely rotating bonds. Its polar surface area is 89 Å2, and its molar volume is 208.3±3.0 cm3 .

Scientific Research Applications

  • Antimicrobial Activity : Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown excellent broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans and Aspergillus niger (Padalkar et al., 2014).

  • Antitubercular Applications : Novel derivatives of benzamide, including compounds structurally related to 4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide, have been synthesized and shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds have also been evaluated for cytotoxicity against human cancer cell lines and found to be non-cytotoxic, making them potential candidates for anti-tubercular drug discovery (Nimbalkar et al., 2018).

  • Antioxidant Studies : Some benzothiazole derivatives have been synthesized and evaluated for their antioxidant activities. These studies indicate that these compounds can act as radical scavengers, suggesting potential applications in addressing oxidative stress-related disorders (Ahmad et al., 2012).

  • Anticancer Agents : Certain benzothiazole derivatives have been developed as anticancer agents. For instance, 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide has shown proapoptotic activity on melanoma cell lines, highlighting its potential as a therapeutic agent in cancer treatment (Yılmaz et al., 2015).

properties

IUPAC Name

4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-1-8(2-4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOCRCUPPDPXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

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